molecular formula C25H22N4S B2589528 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946329-13-1

3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No. B2589528
CAS RN: 946329-13-1
M. Wt: 410.54
InChI Key: SQYDIXYZJWMGBC-UHFFFAOYSA-N
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Description

3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively.

Scientific Research Applications

3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.

Mechanism of Action

The mechanism of action of 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects
3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole in lab experiments is its potential as a cancer therapy. It has shown promising results in inhibiting the growth of cancer cells in vitro and in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole. One direction is to further study its mechanism of action to optimize its use in cancer therapy. Another direction is to explore its potential applications in other fields such as pharmacology and biochemistry. Additionally, further studies are needed to determine its toxicity in humans and its potential side effects.

Synthesis Methods

The synthesis of 3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole involves the reaction of 5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with indole-3-carbaldehyde. The reactants are mixed in a solvent and heated under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

3-(5-benzhydrylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4S/c1-2-29-24(21-17-26-22-16-10-9-15-20(21)22)27-28-25(29)30-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,23,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYDIXYZJWMGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(benzhydrylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

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